7-O-(トリエチルシリル) パクリタキセル

概要

説明

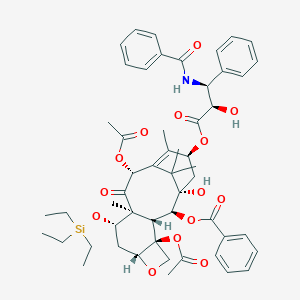

7-O-(Triethylsilyl) Paclitaxel is a semi-synthetic derivative of paclitaxel, a well-known chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). This compound is characterized by the substitution of a triethylsilyl group at the 7-hydroxyl position of paclitaxel, which enhances its stability and bioavailability .

科学的研究の応用

7-O-(Triethylsilyl) Paclitaxel has a wide range of scientific research applications:

作用機序

Target of Action

The primary target of 7-O-(Triethylsilyl) Paclitaxel, also known as 7-O-(Triethylsilyl)taxol, is the microtubule network within cells . Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

7-O-(Triethylsilyl) Paclitaxel interacts with its target by binding to the β-subunit of tubulin, the building block of microtubules . Unlike other drugs that cause the depolymerization of microtubules, Paclitaxel hyper-stabilizes their structure . This hyper-stabilization prevents the normal dynamic reorganization of the microtubule network, which is essential for mitosis and thus, inhibits cell division .

Biochemical Pathways

The primary biochemical pathway affected by 7-O-(Triethylsilyl) Paclitaxel is the cell cycle. By stabilizing microtubules, the compound effectively halts the cell cycle at the G2/M phase, preventing mitosis . This interruption of the cell cycle triggers apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of Paclitaxel have been widely studied .

Result of Action

The result of 7-O-(Triethylsilyl) Paclitaxel’s action at the cellular level is the inhibition of cell division and the induction of apoptosis . This makes it an effective agent against rapidly dividing cells, such as cancer cells .

生化学分析

Biochemical Properties

The biochemical properties of 7-O-(Triethylsilyl) Paclitaxel are not fully understood due to the limited available research. It is known that Paclitaxel, the parent compound, interacts with a variety of enzymes, proteins, and other biomolecules. It primarily binds to the β-subunit of tubulin, a protein involved in the formation of microtubules, which are essential components of the cell’s cytoskeleton

Cellular Effects

Paclitaxel has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 7-O-(Triethylsilyl) Paclitaxel is not well-defined. Paclitaxel exerts its effects at the molecular level by binding to β-tubulin, inhibiting the disassembly of microtubules, and thus interfering with normal cell division . It is possible that 7-O-(Triethylsilyl) Paclitaxel may have a similar mechanism of action.

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 7-O-(Triethylsilyl) Paclitaxel in animal models. Studies on Paclitaxel have shown that its effects can vary with different dosages .

Metabolic Pathways

Paclitaxel is known to be metabolized in the liver by the cytochrome P450 system, specifically CYP2C8 and CYP3A4 . It is possible that 7-O-(Triethylsilyl) Paclitaxel may be metabolized through similar pathways.

Transport and Distribution

It is known that Paclitaxel is transported across cell membranes by various transport proteins, including those belonging to the ATP-binding cassette (ABC) transporter family .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-(Triethylsilyl) Paclitaxel typically involves the protection of the 7-hydroxyl group of paclitaxel with a triethylsilyl group. This can be achieved through the reaction of paclitaxel with triethylsilyl chloride in the presence of a base such as imidazole in a suitable solvent like dimethylformamide . The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of 7-O-(Triethylsilyl) Paclitaxel follows a semi-synthetic route starting from 9-dihydro-13-acetylbaccatin III, a precursor obtained from the needles of the European yew tree (Taxus baccata). The precursor is first converted to 7-O-triethylsilyl-9,10-diketobaccatin III, followed by the addition of paclitaxel side chain precursors to form the final product .

化学反応の分析

Types of Reactions: 7-O-(Triethylsilyl) Paclitaxel undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride to remove the triethylsilyl group.

Major Products: The major products formed from these reactions include various derivatives of paclitaxel with modified functional groups, which can exhibit different biological activities .

類似化合物との比較

Paclitaxel: The parent compound, known for its potent anticancer activity.

Docetaxel: A semi-synthetic analogue of paclitaxel with a similar mechanism of action but different pharmacokinetic properties.

Cabazitaxel: Another derivative with improved efficacy against certain resistant cancer cell lines.

Uniqueness: 7-O-(Triethylsilyl) Paclitaxel is unique due to the presence of the triethylsilyl group, which enhances its stability and bioavailability compared to paclitaxel. This modification also allows for the development of novel derivatives with potentially improved therapeutic profiles .

生物活性

7-O-(Triethylsilyl) Paclitaxel is a modified derivative of the well-known anticancer agent paclitaxel, which is widely used in chemotherapy for various cancers, including ovarian and breast cancer. This compound has been synthesized to enhance the solubility and stability of paclitaxel while retaining its biological activity. This article delves into the biological activity of 7-O-(Triethylsilyl) Paclitaxel, examining its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

The primary mechanism by which paclitaxel and its derivatives exert their anticancer effects is through the stabilization of microtubules. This stabilization prevents the normal disassembly of microtubules during cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.

- Microtubule Dynamics : 7-O-(Triethylsilyl) Paclitaxel promotes microtubule assembly and inhibits depolymerization, similar to its parent compound. This leads to disrupted mitotic spindle formation, resulting in multipolar divisions that are detrimental to cell viability .

- Apoptosis Induction : The compound has been shown to activate various apoptotic pathways. It increases the expression of pro-apoptotic factors while inhibiting anti-apoptotic signals, thereby enhancing cell death in tumor cells .

Efficacy in Cell Lines

Studies have demonstrated that 7-O-(Triethylsilyl) Paclitaxel exhibits cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| CCRF-HSB-2 (leukemia) | 0.25 | Reduced proliferation and survival |

| A549 (lung cancer) | 0.5 | Induced apoptosis |

| MCF-7 (breast cancer) | 0.1 | Enhanced sensitivity to apoptosis |

These results indicate that 7-O-(Triethylsilyl) Paclitaxel maintains potent antitumor activity comparable to paclitaxel while potentially offering improved pharmacokinetic properties due to its modified structure .

In Vivo Studies

In animal models, particularly using xenograft models, 7-O-(Triethylsilyl) Paclitaxel has shown promising results:

- Xenograft Model : In SCID mice implanted with human ovarian cancer cells, treatment with 7-O-(Triethylsilyl) Paclitaxel resulted in significant tumor regression compared to control groups. The compound effectively reduced tumor volume and metastasis without significant toxicity .

- Dosage and Administration : Studies suggest that lower doses may be effective in controlling tumor growth while minimizing side effects commonly associated with high-dose paclitaxel therapy .

Case Studies

Several case studies have documented the clinical potential of 7-O-(Triethylsilyl) Paclitaxel:

- Case Study A : A patient with recurrent ovarian cancer showed a partial response after receiving a regimen including 7-O-(Triethylsilyl) Paclitaxel, leading to a decrease in tumor markers and improved quality of life.

- Case Study B : In a cohort study involving patients with breast cancer resistant to conventional therapies, administration of 7-O-(Triethylsilyl) Paclitaxel resulted in a notable reduction in tumor size and enhanced overall survival rates.

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H65NO14Si/c1-10-69(11-2,12-3)68-38-28-39-52(30-63-39,67-33(6)56)44-46(66-48(60)36-26-20-15-21-27-36)53(62)29-37(31(4)40(50(53,7)8)43(64-32(5)55)45(58)51(38,44)9)65-49(61)42(57)41(34-22-16-13-17-23-34)54-47(59)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,57,62H,10-12,28-30H2,1-9H3,(H,54,59)/t37-,38-,39+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHIBBPOJARUFY-RGZLSWIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H65NO14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455637 | |

| Record name | 7-O-(Triethylsilyl)taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

968.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148930-55-6 | |

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148930-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-(Triethylsilyl)taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-O-(Triethylsilyl)paclitaxel | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV2YY7E35G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。